4-(quinazolin-4-ylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide;hydrochloride
Overview
Description
4-(quinazolin-4-ylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide;hydrochloride is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The structure of this compound includes a quinazoline ring, a thiazole ring, and a benzenesulfonamide group, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinazolin-4-ylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinazoline Derivative: The quinazoline ring is synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Thiazole Ring Formation: The thiazole ring is introduced by reacting 2-aminothiazole with the quinazoline derivative under appropriate conditions.
Sulfonamide Group Introduction: The benzenesulfonamide group is attached through a sulfonation reaction, typically using chlorosulfonic acid.
Final Coupling: The final compound is obtained by coupling the quinazoline-thiazole intermediate with the benzenesulfonamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(quinazolin-4-ylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(quinazolin-4-ylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(quinazolin-4-ylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-quinazolinylamino)benzoic acid hydrochloride
- 4-(4-quinazolinylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide
Uniqueness
4-(quinazolin-4-ylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide;hydrochloride is unique due to its combined quinazoline, thiazole, and sulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(quinazolin-4-ylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S2.ClH/c23-26(24,22-17-18-9-10-25-17)13-7-5-12(6-8-13)21-16-14-3-1-2-4-15(14)19-11-20-16;/h1-11H,(H,18,22)(H,19,20,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOFYZCWUXIJHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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